molecular formula C13H18N4O4 B12770703 N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate CAS No. 89151-79-1

N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate

Cat. No.: B12770703
CAS No.: 89151-79-1
M. Wt: 294.31 g/mol
InChI Key: JNTDLVIGSXZBQD-BTJKTKAUSA-N
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Description

L9426 is a 40V N-Channel Enhancement Mode MOSFET (Metal-Oxide-Semiconductor Field-Effect Transistor). This compound is known for its high switching speed, low gate charge, and improved dv/dt capability. It is widely used in various electronic applications due to its efficient performance and reliability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L9426 involves the synthesis of the MOSFET structure, which includes the deposition of multiple layers of materials such as silicon, silicon dioxide, and metal contacts. The process typically involves:

    Oxidation: Silicon wafers are oxidized to form a layer of silicon dioxide.

    Photolithography: A photoresist is applied, and the desired pattern is transferred using ultraviolet light.

    Etching: The exposed areas are etched away to create the desired structure.

    Doping: Impurities are introduced to modify the electrical properties of the silicon.

    Metal Deposition: Metal contacts are deposited to form the source, drain, and gate terminals.

Industrial Production Methods

In industrial settings, the production of L9426 MOSFETs involves large-scale semiconductor fabrication processes. These processes are carried out in cleanroom environments to prevent contamination and ensure high-quality production. Techniques such as chemical vapor deposition, plasma-enhanced chemical vapor deposition, and sputtering are commonly used in the production of MOSFETs .

Chemical Reactions Analysis

Types of Reactions

L9426 MOSFETs undergo various chemical reactions during their fabrication and operation:

    Oxidation: Formation of silicon dioxide layers.

    Reduction: Removal of oxides during etching processes.

    Substitution: Doping of silicon with impurities to alter its electrical properties.

Common Reagents and Conditions

    Oxidation: Oxygen or steam at high temperatures.

    Reduction: Hydrofluoric acid for oxide removal.

    Doping: Phosphorus or boron sources for n-type or p-type doping, respectively.

Major Products Formed

    Silicon Dioxide: Formed during oxidation.

    Doped Silicon: Modified electrical properties due to doping.

    Metal Contacts: Deposited during metal deposition processes.

Scientific Research Applications

L9426 MOSFETs have a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of L9426 MOSFETs involves the control of electrical current flow through the semiconductor channel. When a voltage is applied to the gate terminal, it creates an electric field that modulates the conductivity of the channel, allowing or blocking the flow of current. This mechanism is crucial for switching and amplification applications in electronic circuits .

Comparison with Similar Compounds

L9426 MOSFETs can be compared with other similar compounds such as:

    IRF540N: Another N-Channel MOSFET with similar voltage and current ratings.

    STP55NF06: Known for its high current handling capability.

    IRLB8721: Features low on-resistance and high efficiency.

Uniqueness

L9426 stands out due to its combination of high switching speed, low gate charge, and improved dv/dt capability, making it suitable for high-performance applications .

Conclusion

L9426 MOSFETs are essential components in modern electronics, offering high efficiency and reliability. Their unique properties and wide range of applications make them valuable in various scientific and industrial fields.

Properties

CAS No.

89151-79-1

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-(2,5-dimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H14N4.C4H4O4/c1-7-3-4-8(2)13(7)12-9-10-5-6-11-9;5-3(6)1-2-4(7)8/h3-4H,5-6H2,1-2H3,(H2,10,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

JNTDLVIGSXZBQD-BTJKTKAUSA-N

Isomeric SMILES

CC1=CC=C(N1NC2=NCCN2)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC=C(N1NC2=NCCN2)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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